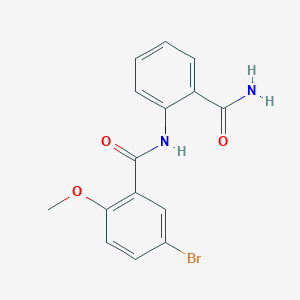
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a benzamide and benzothiadiazole moiety. BMB has been widely studied for its unique chemical and physical properties, which make it suitable for a range of applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not entirely understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, it has also been shown to have antioxidant properties. This means that it can help to protect cells from damage caused by free radicals, which are molecules that can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potency. It has been shown to have potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one of the limitations of using 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is in the development of new cancer treatments based on the compound. Researchers are also interested in studying the compound's potential as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and viruses. Additionally, there is interest in developing new synthetic methods for 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide that could improve its solubility and other properties. Overall, 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a compound with significant potential for a range of scientific applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a white solid. The purity of the compound is typically assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been in the development of new drugs and therapies. 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potent anticancer activity, making it a promising candidate for the development of new cancer treatments. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.
Propiedades
Fórmula molecular |
C14H9BrClN3OS |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN3OS/c1-7-2-5-11-13(19-21-18-11)12(7)17-14(20)9-6-8(15)3-4-10(9)16/h2-6H,1H3,(H,17,20) |
Clave InChI |
XUQSKMSBMKWEDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)